Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The ethoxycarbonyl groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzylpiperidine-4-carboxylate: Similar in structure but with a benzyl group instead of an ethyl group.
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate: Contains an additional acetate group.
Ethyl N-Boc-piperidine-4-carboxylate: Features a Boc (tert-butoxycarbonyl) protecting group.
Uniqueness
Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate is unique due to its dual piperidine rings and ethoxycarbonyl substitutions, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research applications and the synthesis of specialized molecules .
Properties
Molecular Formula |
C18H32N2O4 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ethyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)ethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-3-23-17(21)15-5-9-19(10-6-15)13-14-20-11-7-16(8-12-20)18(22)24-4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
JQOLBOXYHLTPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCN2CCC(CC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.